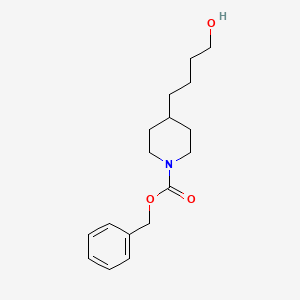

4-(1-Cbz-4-piperidyl)-1-butanol

描述

Contextualization within Piperidine (B6355638) Derivative Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in medicinal chemistry. nih.govencyclopedia.pub Piperidine-containing compounds are integral to the construction of a wide range of drugs, spanning more than twenty pharmaceutical classes. nih.govresearchgate.net These include treatments for cancer, Alzheimer's disease, as well as analgesics, antipsychotics, and antibiotics. nih.govencyclopedia.pub

The prevalence of the piperidine scaffold is attributed to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. researchgate.net Its three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a piperidine ring can improve a molecule's metabolic stability and membrane permeability, crucial characteristics for drug-like properties. researchgate.net The study of chiral piperidine scaffolds, in particular, has gained significant traction as the stereochemistry can greatly influence a molecule's druggability. researchgate.netresearchgate.net

Historical Overview of Relevant Piperidine Scaffolds in Research

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org The name "piperidine" itself is derived from the Latin word for pepper, Piper. wikipedia.orgijnrd.org

The piperidine structural motif is not only found in piperine but is also present in numerous other natural alkaloids. wikipedia.org Notable examples include:

Coniine: A toxic alkaloid from poison hemlock, infamous for its use in the execution of Socrates. wikipedia.org

Atropine: Used clinically for various purposes, including treating bradycardia. encyclopedia.pub

Morphine: A powerful analgesic used for severe pain relief. encyclopedia.pub

Solenopsin: A toxin found in the venom of fire ants. wikipedia.org

While these natural products highlighted the biological importance of the piperidine scaffold, modern research has heavily focused on the synthesis of diverse piperidine derivatives. The ability to synthetically modify the piperidine core allows chemists to fine-tune the pharmacological properties of molecules, leading to the development of numerous successful drugs like Donepezil for Alzheimer's disease and various antipsychotics. nih.govencyclopedia.pubijnrd.org The continuous exploration of new synthetic methods to create substituted piperidines remains a vibrant area of chemical research. nih.gov

Research Trajectory of 4-(1-Cbz-4-piperidyl)-1-butanol in Synthetic and Medicinal Chemistry

The research trajectory of this compound is primarily centered on its role as a versatile synthetic intermediate. Its value stems from the combination of a functionalizable butanol chain and a piperidine ring protected by the robust carbobenzyloxy (Cbz) group. This protecting group is stable under a variety of reaction conditions but can be removed when necessary, typically through catalytic hydrogenation.

The synthesis of this compound itself generally involves a multi-step process. This can include the initial formation of the piperidine ring, followed by the introduction of the Cbz protecting group onto the nitrogen atom by reacting it with benzyl (B1604629) chloroformate. chemicalbook.com The butanol side chain is often installed via the reduction of a corresponding carboxylic acid or ester precursor.

In medicinal chemistry, while this specific compound is not typically an end-product, it serves as a crucial building block for creating more elaborate molecules intended for biological screening. As a member of the broader piperidine family, its derivatives have been explored for potential therapeutic applications. For instance, compounds containing the piperidine scaffold have demonstrated cytotoxic effects against tumor cells and have been investigated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. The strategic use of intermediates like this compound allows researchers to efficiently construct libraries of novel compounds for drug discovery programs.

Table 2: Comparison with Structurally Related Compounds

| Compound | Key Structural Differences from this compound | Primary Use |

|---|---|---|

| Benzyl 4-Hydroxy-1-piperidinecarboxylate | Lacks the extended butanol chain, featuring a hydroxyl group directly on the ring. | Precursor in chiral ligand synthesis and enzyme inhibition studies. |

| 4-(Boc-amino)-1-butanol | Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group and lacks the piperidine ring. | Used in peptide synthesis and as a linker in polymer chemistry. |

| 4-(4-Piperidyl)-1-butanol | Lacks the Cbz protecting group on the piperidine nitrogen. | A versatile scaffold for developing novel drugs. |

Structure

3D Structure

属性

IUPAC Name |

benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJUEYJIUIRIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Cbz 4 Piperidyl 1 Butanol

Strategies for the Construction of the Piperidine (B6355638) Core

The synthesis of the piperidine core of 4-(1-Cbz-4-piperidyl)-1-butanol relies heavily on the precursor 1-Cbz-4-piperidone. This key intermediate provides the foundational six-membered nitrogen-containing ring, which is later functionalized to yield the target molecule.

Conventional Synthetic Routes to 1-Cbz-4-Piperidone, a Key Precursor

The classical approach to synthesizing 1-Cbz-4-piperidone typically begins with 4-piperidone hydrochloride or its monohydrate. chemicalbook.com The reaction involves the protection of the secondary amine of the piperidone with a carbobenzyloxy (Cbz) group. This is achieved by reacting the piperidone starting material with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. chemicalbook.comguidechem.com

Common bases and solvent systems used in this transformation include:

N-ethyl-N,N-diisopropylamine in dichloromethane (DCM). chemicalbook.comsmolecule.com

Sodium carbonate in a mixture of tetrahydrofuran (THF) and water. smolecule.comchemicalbook.com

Potassium carbonate in a THF/water mixture. guidechem.com

Triethylamine in DCM. chemicalbook.com

Sodium hydroxide in toluene (B28343). chemicalbook.com

These reactions are typically carried out at temperatures ranging from 0 °C to room temperature. chemicalbook.comchemicalbook.com The resulting 1-Cbz-4-piperidone is then purified using techniques such as column chromatography to yield the desired product as a clear oil or a white to pale yellow solid. chemicalbook.comchemicalbook.com The yields for these conventional methods are generally high, often reaching 85% or more. chemicalbook.comsmolecule.com

Exploration of Green Chemistry Approaches in Precursor Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, alternative methods for the synthesis of 1-Cbz-4-piperidone have been explored. These approaches focus on improving reaction efficiency, minimizing waste, and reducing energy consumption.

One notable green chemistry approach involves the use of microwave irradiation under solvent-free conditions. smolecule.com In this method, 4-piperidone is reacted with benzyl chloroformate, achieving a 94% yield in just 10 minutes. This represents a significant improvement over classical heating methods, which can take up to 2 hours and typically yield around 85%. smolecule.com The advantages of this microwave-assisted synthesis include a drastic reduction in reaction time, improved yield, and the elimination of solvents, which minimizes waste generation. smolecule.com

Another green methodology is mechanochemical grinding, where 4-piperidone and Cbz-Cl are ground together with potassium carbonate, resulting in an 89% yield without the need for chromatographic purification. smolecule.com The use of ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) has also been shown to enhance the atom economy in larger-scale syntheses. smolecule.com

A comparison of the environmental impact of these methods can be illustrated using metrics like the E-Factor (waste in kg per kg of product) and Process Mass Intensity (PMI).

| Method | E-Factor | PMI† |

| Classical | 23.4 | 18.7 |

| Solvent-Free | 5.2 | 3.1 |

| Microwave-Assisted | 7.8 | 4.9 |

| E-Factor = Waste (kg)/Product (kg); †PMI = Process Mass Intensity smolecule.com |

Formation of the 4-(1-butanol) Moiety at the Piperidine C-4 Position

With the 1-Cbz-4-piperidone precursor in hand, the next critical step is the formation of the 4-(1-butanol) side chain at the C-4 position of the piperidine ring. This is typically achieved through the reduction of the ketone functionality.

Reduction Methodologies for Carbonyl Transformation to the Butanol Side Chain

The transformation of the carbonyl group in 1-Cbz-4-piperidone to the butanol side chain involves a two-step process: a Wittig reaction or a similar olefination to introduce the necessary carbon atoms, followed by a reduction of the resulting alkene and ester functionalities.

While direct reduction of the piperidone to the corresponding piperidinol is a common transformation, the extension to a butanol side chain requires the addition of a three-carbon unit. A plausible synthetic route involves a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent such as triethyl phosphonoacetate to form an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester group would yield the desired butanol side chain.

Common reducing agents for the ester functionality include lithium aluminum hydride (LiAlH4). For the reduction of the alkene, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method. It's important to note that the Cbz protecting group is sensitive to catalytic hydrogenation, so the choice of reducing conditions must be carefully considered to avoid premature deprotection. masterorganicchemistry.comtotal-synthesis.com

Stereoselective Approaches for Chiral Induction at C-4

The C-4 position of the piperidine ring in this compound is a potential stereocenter. The creation of a specific stereoisomer at this position requires stereoselective synthetic methods. The prochiral nature of 1-Cbz-4-piperidone makes it an ideal substrate for asymmetric synthesis. smolecule.com

One approach to inducing chirality is through the use of chiral catalysts or reagents during the reduction or addition steps. For instance, Evans' oxazaborolidine catalysts have been successfully used to achieve high enantioselectivity (greater than 98% ee) in the aldol reaction of 1-Cbz-4-piperidone with ethyl glyoxylate. smolecule.com This demonstrates the feasibility of introducing a stereocenter at the C-4 position with high control.

In the context of forming the butanol side chain, a stereoselective reduction of a ketone intermediate could be employed. Chiral reducing agents, such as those derived from boranes (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine), can be used to selectively produce one enantiomer of the resulting alcohol. Subsequent elaboration of this chiral alcohol to the butanol side chain would preserve the stereochemistry at C-4.

Role and Application of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group plays a pivotal role in the synthesis of this compound. As a protecting group for the nitrogen atom of the piperidine ring, it serves several critical functions. total-synthesis.com

Firstly, the Cbz group prevents the secondary amine from undergoing unwanted side reactions during the synthetic sequence. smolecule.com The nitrogen in the piperidine ring is nucleophilic and could otherwise react with various reagents used in the synthesis. The Cbz group effectively "masks" this reactivity, allowing for selective transformations at other positions of the molecule. smolecule.com

Secondly, the Cbz group can influence the reactivity and stereochemical outcome of reactions at adjacent positions. The bulky nature of the Cbz group can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemistry of the products.

Finally, the Cbz group is valued for its stability under a range of reaction conditions and its relatively straightforward removal. total-synthesis.com It is generally stable to both acidic and basic conditions. total-synthesis.com Deprotection is most commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. masterorganicchemistry.comtotal-synthesis.com This method is mild and often proceeds with high yield. total-synthesis.com Alternative deprotection methods include the use of strong acids, but catalytic hydrogenation is generally preferred for its mildness. smolecule.com The ability to selectively remove the Cbz group at a desired stage of the synthesis is a key advantage of this protecting group. smolecule.com

Selective Introduction of the Cbz Group

The introduction of the carbobenzyloxy (Cbz) protecting group onto the nitrogen atom of a piperidine ring is a fundamental step in the synthesis of this compound. This protection strategy is crucial as it deactivates the otherwise reactive secondary amine, preventing it from participating in undesired side reactions and allowing for selective functionalization at other positions of the molecule. The most common method for Cbz protection involves the reaction of a piperidine precursor with benzyl chloroformate (Cbz-Cl) in the presence of a base.

The selection of the base and reaction conditions is critical to ensure high yields and chemoselectivity, especially when other functional groups are present. Common bases employed for this transformation include sodium carbonate, sodium bicarbonate, and triethylamine. The reaction is typically carried out in a biphasic system, such as dichloromethane and water, or in a suitable organic solvent. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the stable carbamate (B1207046) linkage.

For the synthesis of this compound, the starting material would be 4-(piperidin-4-yl)butan-1-ol. The selective N-protection is achieved due to the higher nucleophilicity of the secondary amine compared to the primary alcohol.

Table 1: Reagents and Conditions for Selective Cbz Protection

| Reagent | Base | Solvent System | Typical Yield (%) |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate | Dichloromethane/Water | >90 |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine | Dichloromethane | >90 |

| N-(Benzyloxycarbonyloxy)succinimide | Triethylamine | Dichloromethane | ~85-95 |

Regio- and Chemoselective Transformations Enabled by Cbz Protection

The presence of the Cbz group on the piperidine nitrogen plays a pivotal role in directing subsequent chemical transformations with high regio- and chemoselectivity. By temporarily masking the reactivity of the nitrogen atom, the Cbz group allows for modifications at other positions of the piperidine ring or on appended side chains.

In the context of synthesizing this compound, if one were to start from a precursor like N-Cbz-piperidone, the Cbz group would be instrumental in facilitating a Wittig reaction or a Grignard addition at the C4-carbonyl position to introduce the butanol side chain. The electron-withdrawing nature of the Cbz group can influence the reactivity of the piperidine ring, although its primary role in many syntheses is steric and protective.

For instance, in the synthesis of related piperidine derivatives, the Cbz group has been shown to be compatible with a variety of reaction conditions, including oxidation, reduction, and carbon-carbon bond-forming reactions. This stability allows for a multi-step synthesis to be carried out on the Cbz-protected intermediate without affecting the protected amine functionality.

Methodologies for Cbz Deprotection

The removal of the Cbz group is a critical final step in many synthetic sequences to liberate the free amine. The most widely employed and classic method for Cbz deprotection is catalytic hydrogenation. snnu.edu.cn This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. snnu.edu.cn The reaction is clean and efficient, with the byproducts being toluene and carbon dioxide, which are easily removed.

Table 2: Common Methods for Cbz Deprotection

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean, high yielding | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes) |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in methanol | Avoids the use of gaseous hydrogen | May require higher temperatures |

| Acidolysis | HBr in acetic acid | Room temperature | Effective for substrates sensitive to hydrogenation | Harsh acidic conditions can affect other functional groups |

| Lewis Acid Catalysis | TMSI, AlCl₃ | Varies | Can be selective under specific conditions | Reagents can be harsh and moisture-sensitive |

Alternative methods for Cbz deprotection have been developed to overcome the limitations of catalytic hydrogenation, particularly for substrates containing functional groups susceptible to reduction. These methods include acid-catalyzed cleavage, typically with HBr in acetic acid, and the use of Lewis acids such as trimethylsilyl iodide (TMSI). While effective, these methods can be harsh and may not be compatible with all substrates.

Advanced Synthetic Techniques and Process Development

The synthesis of piperidine-containing compounds, including this compound, has benefited from the development of advanced synthetic techniques aimed at improving efficiency, selectivity, and scalability.

Utilization of Organometallic Catalysis in Related Piperidine Syntheses

Organometallic catalysis has emerged as a powerful tool for the construction and functionalization of piperidine rings. Transition metals such as rhodium and palladium have been extensively used in a variety of transformations that lead to the formation of highly substituted and stereochemically complex piperidines. nih.govacs.org

For example, rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives provides an efficient route to chiral piperidines. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed to introduce substituents onto pre-formed piperidine scaffolds. While not directly applied to the synthesis of this compound in the reviewed literature, these methods offer potential alternative strategies for the construction of the core structure or the introduction of the butanol side chain.

Implementation of Flow Chemistry and Continuous Processing

Flow chemistry and continuous processing are increasingly being adopted in the pharmaceutical and fine chemical industries due to their advantages in terms of safety, scalability, and process control. The synthesis of piperidine derivatives can be adapted to flow systems, allowing for precise control of reaction parameters such as temperature, pressure, and reaction time.

Hydrogenation reactions, including the deprotection of Cbz groups, are particularly well-suited for flow chemistry. Using packed-bed reactors containing a solid-supported catalyst, such as Pd/C, allows for the continuous conversion of the Cbz-protected piperidine to the free amine, minimizing the risks associated with handling hydrogen gas in large-scale batch reactors. This technology can lead to higher throughput and more consistent product quality.

Catalyst-Free Reductive Alkylation Strategies for Related Amine Derivatization

While not directly applicable to the core synthesis of this compound, catalyst-free reductive alkylation strategies are relevant for the derivatization of the final deprotected amine. These methods provide an environmentally friendly alternative to traditional metal-catalyzed reductions.

One such approach involves the use of transfer hydrogenation reagents, such as formic acid or its salts, in the absence of a metal catalyst. These "green" methods can be effective for the reductive amination of aldehydes and ketones with the deprotected 4-(4-hydroxybutyl)piperidine, allowing for the introduction of a wide range of substituents on the piperidine nitrogen.

Chemical Reactivity and Mechanistic Investigations of 4 1 Cbz 4 Piperidyl 1 Butanol

Reactivity Profile of the Primary Alcohol Functionality

The primary alcohol group is a key site for various chemical modifications.

Oxidation Reactions and Derived Products

The primary alcohol in 4-(1-Cbz-4-piperidyl)-1-butanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, mild oxidation would produce benzyl (B1604629) 4-(4-oxobutyl)piperidine-1-carboxylate, while stronger oxidation would lead to the formation of 4-(1-(benzyloxycarbonyl)piperidin-4-yl)butanoic acid.

A related and well-documented transformation is the oxidation of the structurally similar 1-Cbz-4-piperidinemethanol to the corresponding aldehyde, 1-Cbz-4-piperidinecarboxaldehyde. nih.gov This highlights the general reactivity of primary alcohols attached to a Cbz-protected piperidine (B6355638) ring.

| Starting Material | Reaction | Product |

| This compound | Mild Oxidation | Benzyl 4-(4-oxobutyl)piperidine-1-carboxylate |

| This compound | Strong Oxidation | 4-(1-(benzyloxycarbonyl)piperidin-4-yl)butanoic acid |

| 1-Cbz-4-piperidinemethanol | Oxidation | 1-Cbz-4-piperidinecarboxaldehyde |

Esterification and Etherification Reactions

The primary alcohol functionality readily undergoes esterification and etherification. In esterification, the hydroxyl group reacts with carboxylic acids or their derivatives to form esters. Etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Transformations Involving the Piperidine Nitrogen and Ring System

The Cbz-protected nitrogen and the piperidine ring itself are also sites for significant chemical modifications.

Post-Cbz-Deprotection Functionalization of the Piperidine Nitrogen

The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen is crucial for modulating its reactivity. This group is stable under various conditions but can be selectively removed. organic-chemistry.orgresearchgate.net A common method for Cbz deprotection is hydrogenolysis, often using a palladium catalyst (Pd/C) and a hydrogen source. researchgate.net Another effective method involves using sodium borohydride (B1222165) (NaBH4) with catalytic Pd-C in methanol. researchgate.net

Once the Cbz group is removed to yield 4-(4-piperidyl)-1-butanol, the now-free secondary amine can undergo a variety of functionalization reactions. nih.govambeed.comsigmaaldrich.com These include N-alkylation and reductive amination. nih.gov For example, reaction with an alkyl halide or reductive amination with an aldehyde or ketone allows for the introduction of a wide range of substituents at the nitrogen atom. This versatility is a key feature in the synthesis of diverse piperidine derivatives.

| Reaction | Reagents | Product |

| Cbz Deprotection | H₂, Pd/C or NaBH₄, Pd/C | 4-(4-piperidyl)-1-butanol |

| N-Alkylation | Alkyl halide | N-Alkyl-4-(4-piperidyl)-1-butanol |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-4-(4-piperidyl)-1-butanol |

Derivatization at Other Piperidine Ring Positions

While the primary focus of reactivity is often the alcohol and the nitrogen, derivatization at other positions of the piperidine ring is also possible, though less common for this specific molecule. The presence of the Cbz group can influence the stereochemical outcome of reactions at other ring positions. For related piperidine structures, derivatization can occur at positions adjacent to the nitrogen. google.com

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally well-understood and follow established principles of organic chemistry.

Oxidation: The mechanism of alcohol oxidation depends on the specific reagent used. For example, with chromate-based reagents, the reaction typically involves the formation of a chromate (B82759) ester followed by an E2-like elimination.

Esterification: Acid-catalyzed esterification (Fischer esterification) proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Cbz Deprotection: Hydrogenolysis of the Cbz group involves the catalytic hydrogenation of the benzyl-oxygen bond. The reaction proceeds on the surface of the palladium catalyst, where hydrogen is adsorbed and cleaves the C-O bond, releasing toluene (B28343) and the free amine.

N-Alkylation: This is a nucleophilic substitution reaction where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.

Reductive Amination: This two-step process begins with the formation of an iminium ion from the reaction of the secondary amine with a carbonyl compound. The iminium ion is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to form the new C-N bond.

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound typically proceeds through a multi-step sequence, starting from more readily available precursors. The key transformations involve the formation of the piperidine core, introduction of the Cbz protecting group, and the elaboration of the butanol side chain. While specific mechanistic studies for the synthesis of this exact molecule are not extensively detailed in the available literature, the pathways can be inferred from well-established reaction mechanisms for analogous transformations.

A plausible and common synthetic route commences with 1-Cbz-4-piperidone. The four-carbon butanol side chain is then introduced, often via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form an alkene, which is subsequently reduced to the saturated alkanol.

Wittig Reaction with 1-Cbz-4-piperidone:

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In the context of synthesizing the precursor to this compound, 1-Cbz-4-piperidone would be reacted with an appropriate four-carbon phosphorus ylide. The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl group to form a transient four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgpitt.edumasterorganicchemistry.com This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comresearchgate.net

The formation of the oxaphosphetane is the rate-determining step, and its stereochemistry, which dictates the E/Z selectivity of the resulting alkene, is influenced by steric interactions between the substituents on the ylide and the ketone. wikipedia.org For cyclic ketones like 1-Cbz-4-piperidone, the ring strain can also influence the activation energy of the reaction. researchgate.netnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction:

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. The HWE reaction is often favored for its generally higher E-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The mechanism begins with the deprotonation of a phosphonate ester to generate a stabilized carbanion. wikipedia.orgorganic-chemistry.orgorganicchemistrydata.org This carbanion then undergoes nucleophilic addition to the carbonyl group of 1-Cbz-4-piperidone, forming a tetrahedral intermediate. nih.govnrochemistry.com This intermediate subsequently eliminates a phosphate ester to form the alkene. The nucleophilic addition of the phosphonate carbanion to the carbonyl is typically the rate-limiting step. wikipedia.org

Reduction of the Alkene:

Following the olefination reaction, the resulting alkene, benzyl 4-(4-hydroxybutylidene)piperidine-1-carboxylate, is reduced to the target compound, this compound. This is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas. The mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, leading to the saturated product.

N-Cbz Protection:

The introduction of the carbobenzyloxy (Cbz) protecting group is a fundamental step in the synthesis of many piperidine-containing molecules. This is typically achieved by reacting the free piperidine nitrogen of a precursor like 4-(piperidin-4-yl)butan-1-ol with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comnumberanalytics.com The mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate. numberanalytics.com This is followed by the expulsion of the chloride ion to form the stable carbamate (B1207046) linkage. The choice of base is critical to neutralize the liberated hydrochloric acid and drive the reaction to completion.

Kinetic Studies of Relevant Transformations

While the mechanistic pathways for the synthesis of this compound can be confidently predicted based on established organic reactions, specific kinetic data for these transformations are not extensively reported in the scientific literature. Kinetic studies, which measure reaction rates, determine rate laws, and calculate activation energies, are essential for a quantitative understanding of reaction mechanisms and for process optimization.

Wittig and Horner-Wadsworth-Emmons Reactions:

For the Wittig reaction involving cyclic ketones, computational studies have shown that the activation energy barrier for the formation of the oxaphosphetane intermediate is influenced by the ring strain of the ketone. For instance, a theoretical study on the reaction of cyclopropanone, cyclobutanone, and cyclopentanone (B42830) with a phosphorus ylide indicated that the first activation energy barrier increases with increasing ring size. researchgate.netnih.gov While this provides a general trend, specific kinetic parameters for the reaction of 1-Cbz-4-piperidone would require dedicated experimental investigation.

Similarly, for the HWE reaction, the rate-limiting step is the initial nucleophilic addition. wikipedia.org The rate of this step is dependent on the concentration of both the phosphonate carbanion and the carbonyl compound, as well as the temperature and solvent polarity. The electron-withdrawing nature of the substituent on the phosphonate also plays a crucial role; more electron-withdrawing groups can accelerate the subsequent elimination step. youtube.com

N-Cbz Protection:

Hydrothermal Reactions of n-Butanol:

While not directly related to the synthesis of the title compound, kinetic studies on the reactions of n-butanol under different conditions can provide insights into the stability and reactivity of the butanol side chain. For example, a study on the hydrothermal reactions of n-butanol over a Pt/Al2O3 catalyst to produce propane (B168953) revealed an activation energy of 70 kJ mol⁻¹ with a first-order dependence on the n-butanol concentration. aston.ac.uk This type of data, while for a different transformation, highlights the kind of quantitative information that is valuable for understanding the chemical behavior of butanol derivatives.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role as a Building Block for Structurally Diverse Nitrogen-Containing Heterocycles

The piperidine (B6355638) core of 4-(1-Cbz-4-piperidyl)-1-butanol positions it as a fundamental building block in the synthesis of various nitrogen-containing heterocycles. nih.gov The six-membered piperidine ring is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. nih.gov Its saturated structure can confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which can enhance membrane permeability and bioavailability. nih.gov

The synthesis of nitrogen-containing heterocycles is a significant focus in organic chemistry due to their widespread presence in natural products, pharmaceuticals, and functional materials. nih.gov The construction of these heterocyclic systems often involves the cyclization of linear precursors or the modification of existing heterocyclic rings. nih.govnih.gov In this context, this compound serves as a pre-formed piperidine scaffold. The butanol side chain offers a reactive handle for further chemical transformations, enabling the construction of more complex, fused, or spiro-heterocyclic systems. For instance, the hydroxyl group can be converted into other functionalities, such as halides or tosylates, to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic nitrogen-containing heterocycles.

Precursor in Pharmaceutical Lead Compound Synthesis and Optimization

The structural features of this compound make it an important precursor in the discovery and development of new pharmaceutical agents. The piperidine moiety is a well-established pharmacophore in many drug classes, and the butanol linker allows for the introduction of various pharmacophoric groups.

Piperidine-containing compounds are among the most significant synthetic fragments in drug design. nih.gov The introduction of a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicities. researchgate.net The versatility of the piperidine ring allows for substitution at multiple positions, leading to a vast diversity of structures with distinct biological activities. nih.gov

The use of this compound and its derivatives facilitates the exploration of structure-activity relationships (SAR). The Cbz-protected nitrogen allows for selective reactions at other parts of the molecule. Following the construction of the desired molecular framework, the Cbz group can be removed under standard hydrogenolysis conditions, revealing the piperidine nitrogen. This secondary amine can then be further functionalized to explore its impact on biological activity. This strategy is crucial in the lead optimization phase of drug discovery, where systematic modifications are made to a lead compound to improve its therapeutic properties.

The piperidine scaffold is a key component of many centrally acting drugs, including potent analgesics. A notable example is the incorporation of the 4-phenylpiperidine (B165713) pharmacophore, found in morphine, into the structure of 4-anilidopiperidines, which led to a novel class of potent opioid analgesic and anesthetic agents. nih.gov The synthesis of such compounds often involves the use of 4-substituted piperidine intermediates.

While direct synthesis of a specific analgesic from this compound is not prominently documented in the provided search results, its structural similarity to key intermediates makes it a relevant precursor. The butanol side chain could be modified to introduce aryl groups or other functionalities known to be important for analgesic activity. For example, the synthesis of 4-phenyl-4-anilidopiperidines involves the use of piperidine-based precursors to construct the core structure necessary for potent analgesic and anesthetic properties. nih.gov

Piperidine derivatives have been shown to exhibit a broad spectrum of anti-infective properties. The development of novel antimicrobial agents is critical due to the rise of drug-resistant pathogens. biomedpharmajournal.org

Several studies have highlighted the potential of piperidine-containing molecules as anti-infective agents:

Antiviral: A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. nih.gov Additionally, a key intermediate in the synthesis of the antiviral drug Famciclovir is 4-amino-2-hydroxymethyl-1-butanol, a compound structurally related to the butanol side chain of the title compound. derpharmachemica.com The synthesis of new N-substituted piperidine derivatives has also been pursued in the search for new antiviral preparations. nih.gov

Antimicrobial: Piperidin-4-one derivatives have been synthesized and shown to possess antibacterial and antifungal activities. biomedpharmajournal.orgnih.gov The addition of a thiosemicarbazone moiety to a piperidin-4-one core, for instance, enhanced its antifungal activity. biomedpharmajournal.org Furthermore, novel sulfonamide derivatives containing a piperidine fragment have been developed as potent bactericides for managing plant bacterial diseases. nih.gov Benzimidazole derivatives incorporating a piperidine moiety have also demonstrated significant antibacterial and antifungal activities. nih.gov

The structure of this compound provides a starting point for the synthesis of such anti-infective agents, where the butanol chain can be chemically modified to introduce the necessary pharmacophoric elements for antimicrobial or antiviral activity.

Muscarinic receptor antagonists are a class of drugs used to treat a variety of conditions, including overactive bladder. The piperidine ring is a common structural feature in many muscarinic antagonists.

A series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives have been synthesized and evaluated for their binding affinity to muscarinic receptors. biomedpharmajournal.org These studies revealed that compounds with a urethane (B1682113) bond as a linker showed high affinity for M1 and M3 receptors, with good selectivity for M3 over M2 receptors. biomedpharmajournal.org One such compound, 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate monohydrochloride (YM-58790), demonstrated potent inhibitory activity on bladder pressure, suggesting its potential for treating urinary urge incontinence with fewer side effects. biomedpharmajournal.org The synthesis of these antagonists relies on 4-substituted piperidine intermediates, highlighting the utility of compounds like this compound in this area of drug development.

| Compound Class | Target Receptors | Therapeutic Potential |

| 1-substituted-4-piperidyl benzhydrylcarbamates | M1, M3 | Urinary urge incontinence |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery. The piperidine scaffold has been incorporated into the design of various kinase inhibitors to improve their properties. researchgate.net

The application of piperidine-containing scaffolds in kinase inhibitor development is illustrated by several examples:

The synthesis of the potent KDR (a protein-tyrosine kinase) inhibitor, 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, involves piperazine (B1678402), a closely related heterocycle to piperidine. nih.gov

The introduction of a piperidine moiety into the structure of protein kinase B (Akt) inhibitors has led to potent new compounds. researchgate.net

An oxadiazolopiperazine scaffold has been identified as a promising starting point for the design of novel p38 mitogen-activated protein (MAP) kinase inhibitors. researchgate.net

While the direct use of this compound in the synthesis of a specific kinase inhibitor is not detailed in the provided results, its structure is amenable to the synthetic strategies used to create such molecules. The butanol side chain can be elaborated to incorporate the pharmacophoric groups required for kinase binding, and the piperidine ring can serve as a central scaffold to orient these groups correctly within the kinase active site.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The piperidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. lifechemicals.com Understanding how structural modifications of derivatives of this compound impact their biological activity is paramount for the design of new and improved therapeutic agents.

Systematic modifications of the core structure of this compound have led to the discovery of compounds with a wide range of biological activities. Key areas of modification include the N-substituent of the piperidine ring and the functionalization of the butanol side chain.

The nature of the substituent on the piperidine nitrogen plays a critical role in determining the biological activity and selectivity of the resulting compounds. For instance, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), variations in the N-substituent led to a broad range of inhibitory potencies against steroid-5α-reductase isozymes. nih.gov Specifically, compounds with bulky N-substituents like diphenylacetyl and dicyclohexylacetyl showed potent and selective inhibition. nih.gov

The butanol side chain also offers a prime location for structural modifications that can significantly influence biological outcomes. The terminal hydroxyl group can be converted into various other functional groups, such as ethers, esters, or amines, to explore interactions with different biological targets. For example, the synthesis of analogs where the hydroxyl group is replaced by an ether linkage to an aromatic moiety has been a common strategy to enhance binding affinity to target proteins. nih.gov

Below is an interactive data table summarizing the impact of structural modifications on the biological activity of piperidine derivatives, drawing from general principles observed in related compound series.

| Modification Site | Structural Change | Observed Impact on Biological Activity | Example Target Class |

| Piperidine Nitrogen | Replacement of Cbz with various benzyl (B1604629) groups | Altered affinity and selectivity for monoamine transporters. lifechemicals.com | Dopamine Transporter (DAT), Serotonin Transporter (SERT) |

| Piperidine Nitrogen | Introduction of bulky acyl groups (e.g., diphenylacetyl) | Increased inhibitory potency. nih.gov | Steroid-5α-reductase |

| Butanol Side Chain | Conversion of hydroxyl to ether linkage | Potential for enhanced binding to target proteins. nih.gov | Various enzymes and receptors |

| Butanol Side Chain | Oxidation to carboxylic acid | Can introduce new interaction points (e.g., salt bridges) with target proteins. | - |

| Piperidine Ring | Introduction of additional substituents | Can influence conformation and lipophilicity, affecting target binding and pharmacokinetic properties. | - |

The rational design of optimized derivatives from the this compound scaffold relies on a deep understanding of the target's binding site and the application of established medicinal chemistry principles.

A key design strategy involves utilizing the piperidine ring as a central scaffold to orient functional groups in a specific three-dimensional arrangement to maximize interactions with a biological target. The inherent "3D shape" of saturated heterocycles like piperidine allows for the exploration of chemical space not accessible to flat aromatic rings. lifechemicals.com

Computational modeling and structure-based drug design are invaluable tools in this process. By docking virtual libraries of derivatives into the active site of a target protein, researchers can predict binding affinities and modes of interaction, guiding the synthesis of the most promising candidates. This approach was successfully used in the design of piperidine-containing sphingoid base analogues, where conformational restriction was introduced to enhance efficacy. nih.gov

Another important principle is the optimization of physicochemical properties, such as solubility and membrane permeability, which are critical for drug-like characteristics. The butanol side chain, for instance, can be modified to modulate lipophilicity. The Cbz protecting group, while essential for synthesis, is typically replaced in the final drug molecule with a group that imparts the desired pharmacological and pharmacokinetic properties.

The design of novel inhibitors often involves a "scaffold hopping" approach, where the core piperidine-butanol structure is used as a starting point to develop entirely new chemical classes with improved properties. This strategy has been employed to develop potent inhibitors for various targets, including glycine (B1666218) transporter-1. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-(1-Cbz-4-piperidyl)-1-butanol. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the piperidine (B6355638) ring, the butanol side chain, and the carbobenzyloxy (Cbz) protecting group. The piperidine ring protons typically appear in the δ 1.4–2.8 ppm range. The protons of the butanol chain and the Cbz group will have characteristic chemical shifts that allow for the complete assignment of the molecule's proton structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the Cbz group is expected to have a chemical shift in the downfield region, characteristic of carbamates. The carbons of the piperidine ring, the butanol chain, and the aromatic ring of the Cbz group will also exhibit predictable chemical shifts.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | ~7.35 | m | 5H | Ar-H (Cbz) |

| Protons | ~5.13 | s | 2H | -CH₂-Ph (Cbz) |

| Protons | ~4.15 | m | 2H | Piperidine-CH₂ (axial) |

| Protons | ~3.45 | t | 2H | -CH₂-OH |

| Protons | ~2.80 | t | 2H | Piperidine-CH₂ (equatorial) |

| Protons | ~1.65 | m | 2H | Piperidine-CH₂ |

| Protons | ~1.50 | m | 2H | -CH₂-CH₂-OH |

| Protons | ~1.30 | m | 3H | Piperidine-CH, -CH₂-CH₂-CH₂-OH |

| Protons | ~1.10 | m | 2H | Piperidine-CH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbon | ~155.5 | C=O (Cbz) | ||

| Carbon | ~137.0 | Ar-C (Cbz, quaternary) | ||

| Carbon | ~128.5 | Ar-CH (Cbz) | ||

| Carbon | ~128.0 | Ar-CH (Cbz) | ||

| Carbon | ~127.8 | Ar-CH (Cbz) | ||

| Carbon | ~67.0 | -CH₂-Ph (Cbz) | ||

| Carbon | ~62.5 | -CH₂-OH | ||

| Carbon | ~44.0 | Piperidine-CH₂ | ||

| Carbon | ~36.0 | -CH₂-CH₂-OH | ||

| Carbon | ~35.5 | Piperidine-CH | ||

| Carbon | ~32.0 | Piperidine-CH₂ | ||

| Carbon | ~30.0 | -CH₂-CH₂-CH₂-OH |

Note: Predicted values are based on the analysis of the compound's functional groups and data from structurally related molecules. Actual experimental values may vary.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition. The molecular weight of this compound is approximately 291.4 g/mol , corresponding to the molecular formula C₁₇H₂₅NO₃. nih.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several fragment ions. Key fragmentation pathways would likely involve the loss of the benzyl (B1604629) group, the butanol side chain, or cleavage of the piperidine ring.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Structural Assignment |

|---|---|---|

| 291 | [C₁₇H₂₅NO₃]⁺ | Molecular Ion |

| 218 | [M - C₄H₉O]⁺ | Loss of the butoxy group |

| 200 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 176 | [C₁₀H₁₈NO₂]⁺ | Cleavage of the Cbz group |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Note: Predicted fragmentation is based on common fragmentation patterns for similar chemical structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbamate (B1207046) (N-C=O), and aromatic (C=C) groups.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3550-3230 (broad) | O-H | Stretching (alcohol) |

| 3000-2850 | C-H | Stretching (alkane) |

| ~1690 | C=O | Stretching (carbamate) |

| 1600-1450 | C=C | Stretching (aromatic) |

| ~1240 | C-O | Stretching (carbamate) |

| ~1050 | C-O | Stretching (alcohol) |

Note: Predicted values are based on characteristic IR frequencies for the functional groups present. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption of the carbobenzyloxy group. The benzene (B151609) ring within the Cbz group exhibits characteristic absorption bands in the UV region, typically around 254-265 nm. This property is particularly useful for detection in chromatographic methods.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound, both during its synthesis and in the final product analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A common stationary phase for this type of compound is silica (B1680970) gel. The mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. rsc.org By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and the expected product, the progress of the reaction can be effectively monitored. rsc.org

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the purification and quantitative analysis of this compound. It is the method of choice for determining the purity of the final compound.

A common HPLC method for this type of molecule is reverse-phase chromatography. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is typically used to monitor the elution of the compound, taking advantage of the UV absorbance of the Cbz group. jpionline.org This method allows for the separation of the target compound from impurities and by-products, enabling accurate quantification of its purity, which is often required to be greater than 95%.

Characterization of Crystalline Forms

For solid-state compounds such as this compound, which exists as a solid, understanding the crystalline form is crucial as different polymorphs can exhibit varying physical properties, including solubility and stability. sigmaaldrich.com The following techniques are standard for the characterization of its crystalline forms.

X-Ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline materials. sigmaaldrich.comwalshmedicalmedia.com It provides a unique "fingerprint" for a specific crystalline solid. walshmedicalmedia.com The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is determined by the crystal lattice structure of the compound. nih.gov

For this compound, XRPD would be employed to identify its crystalline form, assess its polymorphic purity, and detect any crystalline impurities. sigmaaldrich.com A typical XRPD analysis would yield a diffractogram showing peaks at specific 2θ angles, which are characteristic of the compound's crystal structure. nih.gov While specific experimental data for this compound is not publicly available, a representative XRPD data table would appear as follows:

Table 1: Illustrative X-Ray Powder Diffraction (XRPD) Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.7 | 6.96 | 80 |

| 17.0 | 5.21 | 100 |

| 19.2 | 4.62 | 95 |

| 21.5 | 4.13 | 70 |

| 25.6 | 3.48 | 85 |

Note: The data in this table is illustrative and intended to represent typical XRPD results for a crystalline organic compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining the melting point, enthalpy of fusion, and for studying phase transitions and polymorphism.

When analyzing a crystalline sample of this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The temperature and the area under this peak provide the melting point and the heat of fusion, respectively. The presence of multiple melting peaks could indicate the presence of polymorphs or impurities.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Onset Temperature | 78.5 °C |

| Peak Melting Temperature | 81.2 °C |

| Enthalpy of Fusion (ΔHfus) | 25.4 J/g |

Note: The data in this table is illustrative and based on typical values for a solid organic compound of this nature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to quantify the content of volatile components such as water or residual solvents.

A TGA analysis of this compound would indicate the temperature at which the compound begins to decompose. A significant mass loss at temperatures below the decomposition point could suggest the presence of residual solvents from the synthesis process.

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 150 | < 0.1% | No significant loss of volatiles (e.g., water or solvent). |

| > 220 | Significant | Onset of thermal decomposition. |

Note: The data in this table is illustrative and represents a hypothetical thermal stability profile for this compound.

Derivatization Strategies for Enhanced Analytical Detection

For analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, derivatization is a common strategy to improve the detectability of compounds that lack a strong chromophore or fluorophore. fishersci.com this compound contains a hydroxyl (-OH) group which can be targeted for derivatization.

A widely used derivatizing agent for alcohols is benzoyl chloride. The reaction of the hydroxyl group of this compound with benzoyl chloride in the presence of a base would yield the corresponding benzoate (B1203000) ester. This derivatization introduces a benzoyl group, which has strong UV absorbance, thereby significantly enhancing the sensitivity of detection by HPLC-UV. This is particularly useful for quantifying trace levels of the compound.

The reaction can be summarized as follows:

This compound + Benzoyl Chloride → Benzyl 4-(4-(benzoyloxy)butyl)piperidine-1-carboxylate + HCl

This derivatization not only improves detection but can also enhance the chromatographic properties of the analyte, leading to better peak shape and resolution. fishersci.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling of 4-(1-Cbz-4-piperidyl)-1-butanol involves creating a three-dimensional representation of the molecule to study its behavior. A key aspect of this is conformational analysis, which examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The piperidine (B6355638) ring, a central feature of this molecule, typically adopts a chair conformation to minimize steric strain. However, the presence of substituents—the N-Cbz (benzyloxycarbonyl) group and the 4-butanol group—influences the conformational preference. The N-Cbz group is large and its orientation relative to the piperidine ring is critical. The butanol side chain also has multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformers.

In related heterocyclic systems, infrared spectroscopy has been used to determine that the N–H group in piperazine (B1678402) prefers an equatorial position, similar to its preference in piperidine. rsc.org For this compound, the bulky Cbz group's interaction with the ring and the butanol chain will dictate the most stable conformations. Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the relative energies of these different conformers. The lowest energy conformation represents the most probable structure of the molecule. For instance, studies on similar piperidine derivatives have shown that substituents often favor an equatorial orientation to reduce steric hindrance. researchgate.net

Table 1: Theoretical Conformational Energy Profile of a Substituted Piperidine Derivative

This table illustrates a hypothetical energy profile for different conformers of a substituted piperidine, showing the relative energy differences calculated by computational methods.

| Conformer | Substituent Orientation (Example) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Chair) | Equatorial | 0.00 | 75.2 |

| 2 (Chair) | Axial | 1.50 | 8.8 |

| 3 (Twist-Boat) | - | 5.50 | <0.1 |

Note: Data is illustrative and based on typical findings for substituted piperidines.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. rsc.org These calculations can determine the distribution of electrons within the molecule and predict its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more likely to participate in chemical reactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density around the molecule. researchgate.net These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting where the molecule is likely to interact with other chemical species. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site.

Table 2: Calculated Electronic Properties of a Piperidine Derivative

This table presents example data from a DFT calculation on a related piperidine compound. researchgate.netresearchgate.net

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: Values are representative for piperidine derivatives and obtained through DFT calculations, often with a basis set like B3LYP/6-311++G(d,p). rsc.orgresearchgate.net

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds like this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental spectra to assign specific signals to each proton and carbon atom in the molecule. For complex molecules, computational prediction is essential for accurate spectral interpretation. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's chemical bonds. researchgate.net These calculations help in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the carbamate (B1207046), the O-H stretch of the alcohol, and various C-H and C-N vibrations. Such analyses are often supported by DFT calculations. acs.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example)

This table provides a hypothetical comparison of calculated and experimental data for a molecule with similar functional groups.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |

| O-H (alcohol) | 3450 | 3445 | - | - |

| C=O (carbamate) | 1695 | 1690 | 155.8 | 156.2 |

| C-O (alcohol) | - | - | 60.5 | 61.0 |

| CH₂ (piperidine) | - | - | 44.2 | 44.5 |

Note: This data is illustrative. The accuracy of predictions depends on the level of theory and basis set used in the calculations. researchgate.net

Computational Approaches to Ligand Design and Virtual Screening for Derived Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. thieme-connect.comresearchgate.netmdpi.com Computational techniques play a vital role in designing novel derivatives of this compound and screening them for potential biological activity.

Ligand Design: Starting with the core structure of this compound, new derivatives can be designed in silico by modifying its functional groups. For example, the butanol chain could be elongated or functionalized, or the benzyl (B1604629) group of the Cbz protector could be substituted. These modifications aim to enhance binding affinity to a specific biological target or to improve pharmacokinetic properties. Fragment-based design is one such approach where different chemical fragments are combined with the core scaffold to create new molecules. arabjchem.orgresearchgate.net

Virtual Screening: Once a library of virtual derivatives is created, it can be screened against a biological target (e.g., a protein receptor or enzyme) using molecular docking. arabjchem.orgnih.gov Docking algorithms predict the preferred binding orientation and affinity of a ligand to a target. rsc.orgnih.gov This process allows researchers to prioritize a smaller number of promising compounds for chemical synthesis and experimental testing, saving significant time and resources. rsc.orgnih.gov Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can further refine these models by correlating the structural features of the compounds with their predicted biological activity. arabjchem.org

Environmental and Sustainability Considerations in Synthesis

Adherence to the Principles of Green Chemistry in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing 4-(1-Cbz-4-piperidyl)-1-butanol and other functionalized piperidines, several green chemistry principles are particularly relevant.

One key principle is the use of catalysis . Catalytic reactions are often more atom-economical and can proceed under milder conditions than stoichiometric reactions, thereby reducing energy consumption and waste. jk-sci.com For instance, the hydrogenation of pyridine precursors to form the piperidine (B6355638) ring can be achieved using various catalysts, including heterogeneous cobalt, ruthenium, and nickel catalysts. nih.gov These catalysts can offer high yields and selectivity, and in some cases, allow the use of more environmentally benign solvents like water. nih.gov

Multi-component reactions (MCRs) represent another strategy aligned with green chemistry. MCRs allow for the synthesis of complex molecules like highly functionalized piperidines in a single step from three or more reactants. researchgate.net This approach is inherently more efficient than traditional multi-step syntheses, as it reduces the number of synthetic and purification steps, thereby saving time, energy, and materials, and minimizing waste. researchgate.netresearchgate.net

Furthermore, the development of synthetic routes that avoid toxic reagents is a significant advancement from an environmental and safety perspective. For example, some modern syntheses of piperidine derivatives have successfully eliminated the use of potassium cyanide, a highly toxic reagent used in previous multi-step processes. google.com

The table below summarizes how different synthetic strategies for piperidine derivatives align with the principles of green chemistry.

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Catalysis | Use of heterogeneous catalysts for hydrogenation of pyridines. | Cobalt, Ruthenium, and Nickel-based nanocatalysts. nih.gov |

| Atom Economy | Multi-component reactions (MCRs) to build the piperidine scaffold. | One-pot, five-component synthesis of highly functionalized piperidines. researchgate.net |

| Safer Solvents & Auxiliaries | Use of water or other environmentally benign solvents. | Hydrogenation of pyridine derivatives in water. nih.gov |

| Waste Prevention | One-pot sequential reactions to minimize intermediate isolation and purification. | Suzuki–Miyaura coupling followed by hydrogenation in a single pot. nih.gov |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials and solvents. | Use of bio-derived solvents as alternatives to petroleum-based ones. sigmaaldrich.com |

Selection and Optimization of Environmentally Benign Solvents

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest portion of waste. nih.gov The selection of greener solvents is therefore a critical aspect of sustainable synthesis. unibo.it

Traditionally, the synthesis of piperidine derivatives has often relied on conventional organic solvents. However, there is a growing trend towards the use of more environmentally benign alternatives. researchgate.net Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Research has demonstrated the feasibility of conducting key synthetic steps, such as the hydrogenation of pyridines to piperidines, in water. nih.gov

Other green solvent alternatives include:

Bio-based solvents: These are derived from renewable resources and can often replace petroleum-based solvents without significant changes to existing processes. sigmaaldrich.com Examples include bio-ethanol and bio-acetone.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which can reduce air pollution. However, their synthesis and potential toxicity need careful consideration. researchgate.net

Supercritical fluids: Supercritical carbon dioxide, for instance, can be an excellent solvent for certain reactions and is non-toxic and easily removed.

The choice of solvent is not only about its environmental profile but also its effect on the reaction's efficiency, selectivity, and ease of product purification. The table below provides a comparison of different solvent types used in organic synthesis.

| Solvent Type | Advantages | Disadvantages |

| Water | Non-toxic, non-flammable, abundant, inexpensive. nih.gov | Poor solubility for many organic compounds, high energy cost for removal. |

| Bio-based Solvents | Renewable source, often biodegradable, can be "drop-in" replacements. sigmaaldrich.com | Can have higher costs, potential for competition with food sources. |

| Ionic Liquids | Low volatility, tunable properties, potential for recyclability. researchgate.net | Can be expensive, potential toxicity and biodegradability issues. researchgate.net |

| Supercritical Fluids | Non-toxic (e.g., CO2), easily removed, tunable properties. | Requires high pressure equipment. |

| Traditional Organic Solvents | Well-understood properties, high solubility for many reactants. | Often volatile, flammable, toxic, and derived from fossil fuels. researchgate.net |

Strategies for Waste Minimization and Maximizing Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A high atom economy means that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of by-products and waste. jk-sci.com

Several strategies can be employed to maximize atom economy and minimize waste in the synthesis of this compound:

Reaction Design: Addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the product. nih.gov Designing synthetic routes that favor these types of reactions can significantly reduce waste.

Process Intensification: This involves developing more efficient and compact chemical processes. Continuous flow synthesis , for example, can offer better control over reaction parameters, leading to higher yields and selectivity, and reduced waste compared to traditional batch processes. researchgate.net The transition of synthetic methods from batch to continuous flow has been successfully applied in the synthesis of related heterocyclic compounds. mdpi.com

Waste Valorization: Exploring ways to convert by-products into valuable materials can further improve the sustainability of a process.

The E-factor , which is the ratio of the mass of waste to the mass of the desired product, is a useful metric for quantifying the environmental impact of a chemical process. tudelft.nl The pharmaceutical and fine chemical industries have historically had high E-factors, indicating significant waste generation. nih.gov By applying the principles of green chemistry, it is possible to significantly reduce the E-factor for the synthesis of compounds like this compound.

The following table outlines key metrics used to evaluate the "greenness" of a chemical process.

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% jocpr.com | Maximize (approaching 100%) |

| E-Factor | Mass of waste / Mass of product tudelft.nl | Minimize (approaching 0) |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize (approaching 1) |

| Solvent Intensity (SI) | Mass of solvent / Mass of product | Minimize |

By focusing on these environmental and sustainability considerations, the chemical industry can develop more efficient, safer, and greener methods for producing valuable compounds like this compound.

常见问题

Q. What are the standard synthetic routes for 4-(1-Cbz-4-piperidyl)-1-butanol, and how are reaction conditions optimized?

The compound is typically synthesized via reduction of a carboxylic acid precursor. For example, 4-(4-piperidyl)-1-butanol derivatives can be reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux, achieving yields up to 88.8% . Acid-catalyzed deprotection (e.g., HCl in methanol) is often employed for Cbz (carbobenzyloxy) group removal, requiring precise temperature control (<30°C) to avoid side reactions . Optimization involves adjusting solvent polarity, catalyst stoichiometry, and reaction time.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity by resolving piperidine ring protons (δ 1.4–2.8 ppm) and hydroxyl/amine groups.

- Mass Spectrometry (LC-MS/MS): High-resolution MS validates molecular weight (e.g., ~291 g/mol for C17H25NO3) and detects impurities .

- Chromatography: Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. How should this compound be stored to maintain stability?

Store in sealed containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and acidic/basic conditions, as the Cbz group is labile under harsh environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Contradictions in NMR or MS data often arise from stereochemical variations or residual solvents. Strategies include:

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

The piperidine nitrogen and hydroxyl group are reactive sites. To minimize undesired acylation/alkylation:

- Protection/Deprotection: Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before modifying the Cbz-protected amine .

- Catalyst Screening: Use mild reagents like NaHCO3 for neutralization instead of strong bases to prevent ring-opening .

Q. How can reaction yields be improved for large-scale synthesis?

- Solvent Optimization: Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates.

- Flow Chemistry: Continuous processing reduces batch-to-batch variability and improves heat dissipation during exothermic steps (e.g., LiAlH4 reductions) .

- Catalytic Recycling: Immobilize catalysts (e.g., Pd/C for hydrogenolysis) to reduce costs .

Q. What methodologies are effective for detecting trace impurities or degradants?

- Solid-Phase Extraction (SPE): Molecularly imprinted polymers (MIPs) selectively capture target analytes from complex matrices .

- High-Resolution Mass Spectrometry (HRMS): Identifies degradants (e.g., oxidized piperidine rings) at ppm-level sensitivity .

Data Contradiction Analysis

Q. Why might reported biological activities of this compound derivatives vary across studies?

Discrepancies often stem from:

- Stereochemical Differences: Enantiomers may exhibit divergent binding affinities (e.g., opioid receptor interactions) .

- Purity Thresholds: Impurities >5% can skew bioassay results; rigorous HPLC purification is critical .

- Assay Conditions: Variations in pH, temperature, or solvent (e.g., DMSO vs. saline) alter compound solubility and activity .

Methodological Tables

Retrosynthesis Analysis